Cas no 1891144-37-8 (1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine)

1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine structure
1891144-37-8 structure
商品名:1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine
CAS番号:1891144-37-8
MF:C11H15NS
メガワット:193.30850148201
CID:5765824
PubChem ID:117284213

1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1891144-37-8
    • EN300-1752423
    • 1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
    • 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine
    • インチ: 1S/C11H15NS/c1-13-10-5-3-2-4-9(10)8-11(12)6-7-11/h2-5H,6-8,12H2,1H3
    • InChIKey: LAAXHYZFEIMJES-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=CC=CC=1CC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 193.09252066g/mol
  • どういたいしつりょう: 193.09252066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 51.3Ų

1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1752423-0.5g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
0.5g
$1056.0 2023-09-20
Enamine
EN300-1752423-0.1g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
0.1g
$968.0 2023-09-20
Enamine
EN300-1752423-0.25g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
0.25g
$1012.0 2023-09-20
Enamine
EN300-1752423-10g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
10g
$4729.0 2023-09-20
Enamine
EN300-1752423-5g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
5g
$3189.0 2023-09-20
Enamine
EN300-1752423-0.05g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
0.05g
$924.0 2023-09-20
Enamine
EN300-1752423-10.0g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
10g
$4729.0 2023-06-03
Enamine
EN300-1752423-2.5g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
2.5g
$2155.0 2023-09-20
Enamine
EN300-1752423-1.0g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
1g
$1100.0 2023-06-03
Enamine
EN300-1752423-5.0g
1-{[2-(methylsulfanyl)phenyl]methyl}cyclopropan-1-amine
1891144-37-8
5g
$3189.0 2023-06-03

1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine 関連文献

1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1891144-37-8 and Product Name: 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine

The compound with the CAS number 1891144-37-8 and the product name 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a methylsulfanyl group in the phenyl ring and the cyclopropane moiety contributes to its distinct chemical properties, making it a promising candidate for further exploration.

Recent research in the domain of bioactive molecules has highlighted the importance of structural diversity in drug discovery. The 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine molecule exemplifies this principle, as its architecture allows for diverse interactions with biological targets. The cyclopropane ring, known for its strained conformation, often enhances binding affinity and selectivity, which are critical factors in the design of novel therapeutic agents. This structural feature, combined with the electron-donating effect of the methylsulfanyl group, makes the compound particularly intriguing for pharmacological studies.

In the context of modern drug development, there is an increasing emphasis on identifying compounds that can modulate specific biological pathways with high precision. The 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine molecule has shown promise in preliminary studies as a modulator of enzyme activity and receptor binding. Its ability to interact with biological targets in a selective manner suggests that it could be a valuable tool for investigating mechanisms of action and developing new treatments for various diseases.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for further derivatization. The combination of a phenyl ring substituted with a methylsulfanyl group and a cyclopropane ring provides multiple sites for chemical modification. This flexibility allows chemists to tailor the properties of the molecule, such as its solubility, metabolic stability, and pharmacokinetic profile, to optimize its therapeutic potential. Such derivatization strategies are central to modern medicinal chemistry and have been instrumental in bringing numerous drugs to market.

The cyclopropane moiety in particular has been extensively studied for its unique chemical behavior. The strained three-membered ring exerts significant electronic and steric influences on adjacent functional groups, often enhancing their reactivity or altering their binding interactions. In the case of 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine, this structural feature may contribute to its ability to interact with biological targets in ways that linear or branched analogs cannot. This has opened up new avenues for research into how structural modifications can influence biological activity.

Advances in computational chemistry have also played a crucial role in understanding the potential of this compound. Molecular modeling studies have been employed to predict how 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine might interact with various biological targets, providing insights into its mechanism of action. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to screen large libraries of compounds rapidly and identify those with the greatest potential before conducting expensive experimental studies.

Furthermore, the synthesis of this compound represents a testament to the ingenuity of organic chemists in developing innovative synthetic routes. The preparation of complex molecules like 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine requires meticulous planning and expertise to ensure high yields and purity. The development of such synthetic methodologies is not only crucial for producing sufficient quantities of the compound for research purposes but also contributes to the broader toolkit available to medicinal chemists worldwide.

As our understanding of biological systems continues to grow, so does the demand for novel compounds that can interact with these systems in meaningful ways. The 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine molecule stands out as an example of how structural innovation can lead to discoveries with significant therapeutic implications. Its unique combination of features makes it a compelling candidate for further investigation, both in academic research settings and in industry-driven drug development programs.

In conclusion, the compound with CAS number 1891144-37-8 and product name 1-{2-(methylsulfanyl)phenylmethyl}cyclopropan-1-amine represents a promising entry into the realm of bioactive molecules. Its distinctive structure, characterized by a cyclopropane ring and a phenyl ring substituted with a methylsulfanyl group, offers numerous opportunities for exploration in medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an important role in shaping the future landscape of drug discovery and development.

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